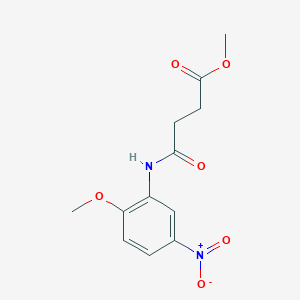

Methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate

Description

Contextual Background of Anilino-Succinic Acid Analogs and Related N-Substituted Butanamide Structures

The structural foundation of Methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate is rooted in succinic acid, a dicarboxylic acid also known as butanedioic acid. nih.govmdpi.com Succinic acid and its derivatives are recognized as important precursors and intermediates for a wide range of industrial chemicals and consumer products. nih.govmdpi.com In chemical synthesis, succinic acid can serve as a versatile and eco-friendly organo-catalyst. researchgate.net

When one of the carboxylic acid groups of a succinic acid analog is converted to an amide by reaction with an aniline (B41778) (an arylamine), an anilino-succinic acid analog or N-aryl-4-oxobutanamide is formed. This linkage creates a molecule with both rigid (the aryl group) and flexible (the butanamide chain) components. The reaction of 4-aryl-4-oxobutanoic acids with various amines is a known route to produce N-substituted butanamide structures, which can then be used to construct more complex heterocyclic systems. arabjchem.orgresearchgate.net Research into this class of compounds has shown that modifications to the aryl group and the butanamide backbone can lead to derivatives with significant biological potential, including anti-inflammatory and antitumor activities. researchgate.netnih.gov

Significance of the this compound Structural Motif in Chemical Research

The specific structural motif of this compound is significant due to the combination of its constituent chemical moieties. The molecule can be deconstructed into two primary components linked by an amide bond: the 2-methoxy-5-nitroaniline (B165355) unit and the methyl 4-oxobutanoate (B1241810) unit.

The 2-methoxy-5-nitroaniline portion is a well-established intermediate in organic synthesis. nih.gov It is frequently used in the manufacturing of dyes and pigments. nih.gov Furthermore, this particular substituted aniline is a key building block in the synthesis of complex pharmaceutical compounds. chemicalbook.com The presence and relative positions of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the aniline ring create a distinct electronic profile that influences the molecule's reactivity and intermolecular interactions.

The methyl 4-oxobutanoate moiety provides a reactive handle for further chemical transformations. As an ester and a ketone, it can participate in a variety of reactions, including esterification and nucleophilic additions. chemicalbook.com This versatility makes it a useful component in the construction of more elaborate molecular architectures. chemicalbook.com

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 2-Methoxy-5-nitroaniline | C₇H₈N₂O₃ | 168.15 | Aromatic amine intermediate used in dye and pharmaceutical synthesis. nih.govscbt.com |

| Methyl 4-oxobutanoate | C₅H₈O₃ | 116.12 | Versatile compound with ester and ketone functional groups. chemicalbook.com |

Scope and Research Objectives for Comprehensive Academic Investigation of the Compound

A comprehensive academic investigation of this compound would be guided by several key research objectives. The primary goals would be to fully characterize the molecule and explore its potential as a building block or functional compound.

Key Research Objectives:

Synthesis and Optimization: To develop and refine efficient, high-yield synthetic pathways for the target compound. This would involve exploring different coupling reagents and reaction conditions for the amidation reaction between 2-methoxy-5-nitroaniline and a suitable succinic acid derivative.

Structural and Physicochemical Characterization: To thoroughly characterize the compound using modern analytical techniques. This includes spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure and purity, and methods like X-ray crystallography to determine its three-dimensional solid-state structure.

Exploration of Chemical Reactivity: To investigate the reactivity of the compound's functional groups. Research could focus on transformations of the methyl ester, reactions at the ketone, and modifications of the nitro group on the aromatic ring to create a library of related derivatives.

Investigation of Potential Applications: Given the background of related N-Aryl-4-oxobutanamide structures, a primary objective would be to screen the compound for biological activity. nih.govbeilstein-journals.org Furthermore, its potential as an intermediate for the synthesis of more complex heterocyclic compounds, which are often found in biologically active molecules, would be a significant area of study. arabjchem.org

By pursuing these objectives, the scientific community can gain a complete understanding of the chemical nature and potential utility of this compound within the broader field of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-19-10-4-3-8(14(17)18)7-9(10)13-11(15)5-6-12(16)20-2/h3-4,7H,5-6H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDPDZYOLBAGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Methyl 4 2 Methoxy 5 Nitroanilino 4 Oxobutanoate

Strategies for Constructing the 4-Oxobutanamide (B1628950) Core

The formation of the 4-oxobutanamide structure is the foundational step in the synthesis. This is typically achieved through amidation reactions that link a substituted aniline (B41778) with a four-carbon dicarboxylic acid derivative or through the ring-opening of an anhydride precursor.

A primary and direct method for forming the amide linkage is the reaction between 2-methoxy-5-nitroaniline (B165355) and a derivative of butanedioic acid (succinic acid). In this reaction, the nucleophilic amine group of the aniline attacks an activated carbonyl group of the butanoic acid derivative. To facilitate this reaction, the carboxylic acid is often converted into a more reactive form, such as an acid chloride (succinyl chloride) or an anhydride (succinic anhydride).

The reaction typically proceeds by dissolving 2-methoxy-5-nitroaniline in a suitable aprotic solvent. An activating agent or the butanoic acid derivative is then added, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. The use of coupling agents is a common strategy to promote the formation of the amide bond under milder conditions.

| Reactant 1 | Reactant 2 | Potential Coupling Agent/Method | Product (Precursor) |

| 2-Methoxy-5-nitroaniline | Succinic Anhydride | Heat, Aprotic Solvent | 4-((2-methoxy-5-nitrophenyl)amino)-4-oxobutanoic acid |

| 2-Methoxy-5-nitroaniline | Succinyl Chloride | Base (e.g., Pyridine, Triethylamine) | 4-((2-methoxy-5-nitrophenyl)amino)-4-oxobutanoic acid |

| 2-Methoxy-5-nitroaniline | Succinic Acid | Carbodiimide (e.g., DCC, EDC) | 4-((2-methoxy-5-nitrophenyl)amino)-4-oxobutanoic acid |

This interactive table outlines common strategies for the amidation step.

An alternative pathway to the 4-oxobutanamide core involves the ring-opening of maleic anhydride with an aromatic amine. This nucleophilic addition reaction provides a straightforward route to a closely related precursor. In this method, the amine group of 2-methoxy-5-nitroaniline attacks one of the carbonyl carbons of maleic anhydride. ajchem-a.com This reaction is typically rapid and results in the opening of the anhydride ring to form (Z)-4-((2-methoxy-5-nitrophenyl)amino)-4-oxobut-2-enoic acid. ajchem-a.com

This intermediate contains a carbon-carbon double bond which must be subsequently reduced to yield the saturated butanamide backbone. The reduction can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This two-step process—ring-opening followed by reduction—offers a versatile method for accessing the desired carboxylic acid precursor.

| Step | Reactants | Description | Intermediate/Product |

| 1. Ring Opening | 2-Methoxy-5-nitroaniline, Maleic Anhydride | Nucleophilic attack by the amine opens the anhydride ring. ajchem-a.com | (Z)-4-((2-methoxy-5-nitrophenyl)amino)-4-oxobut-2-enoic acid |

| 2. Reduction | (Z)-4-((2-methoxy-5-nitrophenyl)amino)-4-oxobut-2-enoic acid, H₂ | Catalytic hydrogenation reduces the C=C double bond. | 4-((2-methoxy-5-nitrophenyl)amino)-4-oxobutanoic acid |

This interactive table details the precursor synthesis via the maleic anhydride route.

Esterification Approaches for Methyl Group Integration

Once the carboxylic acid precursor, 4-((2-methoxy-5-nitrophenyl)amino)-4-oxobutanoic acid, has been synthesized, the final step is the integration of the methyl group via esterification. This can be accomplished through several standard methods.

The classic Fischer esterification involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive it towards completion.

For substrates that may be sensitive to strong acids and high temperatures, milder methods are preferred. One such approach utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). researchgate.net This reagent facilitates the esterification of carboxylic acids with alcohols under neutral conditions at room temperature. researchgate.net Another mild and efficient method involves the use of an ion-exchange resin, such as Dowex 50W-X8 (H⁺-form), often in combination with a catalyst like sodium iodide (NaI), which can achieve high conversion rates at moderate temperatures. nih.gov

| Method | Reagents | Typical Conditions | Advantages |

| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents |

| DMTMM Coupling | Methanol, DMTMM, N-methylmorpholine | Room Temperature, THF | Mild conditions, high yield researchgate.net |

| Ion-Exchange Resin | Methanol, Dowex H⁺ resin, NaI | Room Temperature to 55°C | Mild conditions, easy catalyst removal nih.gov |

This interactive table compares different approaches for the final esterification step.

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, safety, and scalability of synthesizing Methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate, advanced techniques such as continuous flow synthesis and one-pot procedures are being explored.

By adapting the amidation and esterification steps into a continuous flow setup, the entire synthesis can be "telescoped," eliminating the need for isolation and purification of intermediates. This approach reduces waste, lowers production costs, and allows for easier scalability. nih.gov The precise control over reaction parameters (temperature, pressure, residence time) in a flow reactor ensures consistent product quality and higher yields. nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Risk of thermal runaway with exothermic reactions. | Superior heat exchange greatly reduces risks. google.com |

| Scalability | Challenging; requires process redesign. | Straightforward; achieved by running the system for longer. |

| Efficiency | Multiple workup and isolation steps. | Steps can be "telescoped," reducing time and waste. nih.gov |

| Reaction Time | Often measured in hours. | Reduced to seconds or minutes. google.com |

This interactive table highlights the advantages of continuous flow synthesis.

One-pot synthesis represents another strategy to improve process efficiency by combining multiple reaction steps into a single operation without isolating intermediates. This approach minimizes solvent usage, reduces purification steps, and saves time.

A potential one-pot procedure for this compound could begin with the ring-opening of maleic anhydride by 2-methoxy-5-nitroaniline. Following the completion of this initial step, a reducing agent could be introduced directly into the same vessel to saturate the carbon-carbon double bond. Subsequently, without isolating the resulting carboxylic acid, methanol and an esterification catalyst could be added to complete the synthesis. Such a procedure would significantly streamline the manufacturing process, making it more economically and environmentally favorable.

Mechanistic Investigations of Compound Formation Reactions

The formation of this compound, an N-aryl succinamic acid ester, is predicated on the acylation of 2-methoxy-5-nitroaniline with a suitable derivative of succinic acid, such as succinic anhydride or methyl succinyl chloride. Due to a lack of specific mechanistic studies on this particular compound in the available scientific literature, this section will explore the mechanistic aspects of its formation by drawing parallels with well-studied analogous reactions, namely the acylation of substituted anilines. The insights gained from these model systems provide a robust framework for understanding the kinetic, thermodynamic, and selectivity aspects of the synthesis of the title compound.

The fundamental reaction is a nucleophilic acyl substitution where the amino group of 2-methoxy-5-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the succinic acid derivative. The reaction with succinic anhydride, for instance, would proceed through a tetrahedral intermediate, followed by the opening of the anhydride ring to form the corresponding amic acid. Subsequent esterification of the free carboxylic acid group would then yield the final product.

Exploration of Reaction Kinetics and Thermodynamics

The kinetics of the acylation of anilines are influenced by several factors, including the nature of the acylating agent, the solvent, and the presence of catalysts. Studies on the reaction of anilines with cyclic anhydrides, such as phthalic anhydride, in various solvents provide valuable kinetic data that can serve as a model for the formation of this compound.

The reaction can be catalyzed by both acids and bases. Carboxylic acids, which can be formed as by-products, can catalyze the reaction. rsc.org The catalytic effect in some cases is not directly related to the acid strength, suggesting a complex mechanism possibly involving a cyclic transition state. rsc.org

The thermodynamics of amide bond formation are generally favorable, with the formation of the stable amide linkage being the driving force for the reaction. The reaction is typically exothermic. The thermodynamic parameters for the reaction of aniline with phthalic anhydride in glacial acetic acid have been determined, providing an indication of the energy changes involved in such acylations. nih.gov

Below is a table summarizing kinetic data for the analogous reaction of aniline with phthalic anhydride.

| Temperature (°C) | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) |

| 30 | 6.30 |

| 40 | 6.90 |

| 50 | 7.56 |

| Data for the reaction of aniline with phthalic anhydride in glacial acetic acid. nih.gov |

Analysis of Selectivity and By-Product Formation

Selectivity in the formation of this compound is primarily concerned with the chemoselectivity of the acylation reaction. The primary amine of 2-methoxy-5-nitroaniline is the intended site of acylation. Under typical conditions for amide formation, this reaction is highly chemoselective, with little to no reaction occurring at other positions on the molecule.

A potential side reaction is the further reaction of the initially formed amic acid to form a succinimide derivative, especially at elevated temperatures. This intramolecular cyclization would result in the elimination of water and the formation of N-(2-methoxy-5-nitrophenyl)succinimide. The formation of this by-product can often be minimized by controlling the reaction temperature and time. The use of dehydrating agents can, conversely, favor the formation of the imide. researchgate.net

Another consideration is the regioselectivity if a substituted succinic anhydride were used. However, with unsubstituted succinic anhydride, this is not a factor.

The presence of the methoxy (B1213986) and nitro substituents on the aniline ring can also influence the potential for other side reactions, although under standard acylation conditions, these are generally not observed. The reaction conditions must be chosen carefully to avoid, for example, hydrolysis of the ester group in the final product or reactions involving the nitro group.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. While specific experimental NMR data for Methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate is not widely available in published literature, a theoretical analysis based on its constituent functional groups allows for the prediction of its spectral characteristics.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the nitroaniline ring. The methylene (B1212753) protons (-CH₂-CH₂-) of the butanoate chain would likely appear as two distinct multiplets, typically in the 2.5-3.0 ppm range. A sharp singlet would correspond to the three protons of the methyl ester (-OCH₃), and another singlet would arise from the methoxy (B1213986) group (-OCH₃) on the aromatic ring. The amide proton (N-H) would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing separate resonances for each unique carbon atom. This would include signals for the two carbonyl carbons (one for the amide and one for the ester), the carbons of the aromatic ring, the methoxy and methyl ester carbons, and the two methylene carbons of the butanoate backbone.

¹⁵N NMR: While less common, ¹⁵N NMR could be employed to directly probe the nitrogen environments of the nitro (-NO₂) and amide (-NH-) groups, offering further structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopy techniques are critical for identifying functional groups and understanding the electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands. Key vibrations would include N-H stretching from the amide group (around 3300 cm⁻¹), C-H stretching from the aromatic and aliphatic portions, and two strong C=O stretching bands for the amide and ester carbonyls (typically in the 1650-1750 cm⁻¹ region). Furthermore, characteristic absorptions for the nitro group (asymmetric and symmetric stretching around 1520 and 1340 cm⁻¹, respectively), C-O stretching for the ester and ether linkages, and C=C stretching from the aromatic ring would be prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to be dominated by electronic transitions within the substituted aromatic ring. The presence of the nitro group (-NO₂) and the anilino (-NH-) moiety, both powerful chromophores and auxochromes, would likely result in strong absorption bands in the UV region, corresponding to π → π* and n → π* transitions. The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity.

High-Resolution Mass Spectrometry for Molecular Formula Verification and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula and investigating the compound's fragmentation behavior. For this compound (C₁₂H₁₄N₂O₆), the calculated exact mass provides a precise target for molecular ion detection.

HRMS would verify the elemental composition by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy. Analysis of the fragmentation pattern in the mass spectrum provides insight into the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the amide and ester bonds, loss of the methoxy group, and fragmentation of the butanoate chain.

Table 1: Predicted HRMS Fragmentation Data

| Fragment Structure | Proposed Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₁₂H₁₄N₂O₆]⁺ | 298.0801 |

| [M - •OCH₃]⁺ | [C₁₁H₁₁N₂O₅]⁺ | 267.0668 |

| [M - •COOCH₃]⁺ | [C₁₁H₁₁N₂O₄]⁺ | 251.0719 |

| [C₇H₇N₂O₃]⁺ (nitroaniline moiety) | [C₇H₇N₂O₃]⁺ | 167.0457 |

Note: The table presents a theoretical fragmentation pattern. Actual experimental results may vary.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration Determination and Solid-State Structural Parameters

Single Crystal X-ray Diffraction (SC-XRD) offers the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation.

Should a suitable single crystal of this compound be grown, SC-XRD analysis would yield detailed crystallographic information. This includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. Furthermore, the analysis would map intermolecular interactions, such as hydrogen bonding involving the amide N-H group and carbonyl oxygens, which dictate the crystal packing arrangement. To date, a crystal structure for this specific compound has not been reported in publicly accessible crystallographic databases.

Elemental Analysis Methodologies for Stoichiometric Composition Verification

Elemental analysis provides experimental verification of the mass percentages of the constituent elements in a purified sample, confirming its stoichiometric formula. The theoretical composition is calculated from the molecular formula, C₁₂H₁₄N₂O₆.

Experimental values obtained from combustion analysis are compared against these theoretical percentages. A close correlation between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 48.32% |

| Hydrogen | H | 1.008 | 14 | 4.73% |

| Nitrogen | N | 14.007 | 2 | 9.39% |

| Oxygen | O | 15.999 | 6 | 32.19% |

| Total | | | | 100.00% |

Computational Chemistry and Theoretical Investigations of Methyl 4 2 Methoxy 5 Nitroanilino 4 Oxobutanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No published studies were found that report the use of DFT methods to optimize the geometry or elucidate the electronic structure of Methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate.

Frontier Molecular Orbital (FMO) Analysis: Elucidation of HOMO-LUMO Energy Gaps and Prediction of Chemical Reactivity Descriptors

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound. As such, key chemical reactivity descriptors derived from these values are unknown.

Molecular Electrostatic Potential (MEP) Surface Analysis for Identifying Electrophilic and Nucleophilic Sites

An MEP surface analysis for this compound, which would identify sites prone to electrophilic and nucleophilic attack, has not been documented.

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Information regarding NBO analysis to understand orbital interactions, charge delocalization, and the distribution of atomic charges within the molecule is not available.

Investigation of Non-Covalent Interactions and Supramolecular Networks via Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

There are no reports on the use of Hirshfeld surface analysis or QTAIM to investigate the intermolecular and intramolecular non-covalent interactions that govern the supramolecular structure of this compound.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts) through Ab Initio and DFT Computational Models

No theoretical predictions of spectroscopic data, such as IR vibrational frequencies or NMR chemical shifts, using computational models for this compound have been published.

Reaction Chemistry and Derivatization Studies of Methyl 4 2 Methoxy 5 Nitroanilino 4 Oxobutanoate

Transformations at the Ester Moiety (e.g., Hydrolysis, Transesterification)

The methyl ester group is a key site for nucleophilic acyl substitution reactions. The most common transformations are hydrolysis and transesterification, which can be catalyzed by either acid or base.

Hydrolysis: Under aqueous acidic or basic conditions, the methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 4-(2-methoxy-5-nitroanilino)-4-oxobutanoic acid.

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis (saponification) is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated to form a carboxylate salt. libretexts.org

Transesterification: This process involves the exchange of the methoxy (B1213986) group of the ester with another alkoxy group from an alcohol (R'-OH). masterorganicchemistry.comwikipedia.org The reaction is typically driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com Like hydrolysis, it can be catalyzed by acids or bases. wikipedia.org For example, reacting the parent compound with ethanol (B145695) under acidic conditions would yield Ethyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate and methanol (B129727).

Table 1: Predicted Products from Ester Moiety Transformations

| Reaction | Reagents | Predicted Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H2O, H+ (e.g., HCl, H2SO4) | 4-(2-methoxy-5-nitroanilino)-4-oxobutanoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | H2O, OH- (e.g., NaOH, KOH) | Sodium or Potassium 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate |

| Transesterification | R'-OH (e.g., Ethanol), Acid or Base Catalyst | Alkyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate (e.g., Ethyl ester) |

Reactions Involving the Amide Linkage (e.g., Cleavage, N-Alkylation)

The amide linkage is generally less reactive than the ester due to the delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double bond character. nih.gov However, it can undergo cleavage under forcing conditions.

Cleavage (Hydrolysis): Amide bonds can be hydrolyzed to their constituent carboxylic acid and amine components by heating in strong aqueous acid or base. libretexts.orgsavemyexams.com

Acidic Hydrolysis: Refluxing with strong acid (e.g., HCl) would break the amide bond to yield 2-methoxy-5-nitroaniline (B165355) and succinic acid. The amine product would be protonated to form an ammonium (B1175870) salt under these conditions. savemyexams.com

Alkaline Hydrolysis: Refluxing with a strong base (e.g., NaOH) would also yield 2-methoxy-5-nitroaniline and the disodium (B8443419) salt of succinic acid (sodium succinate). savemyexams.com

N-Alkylation: The hydrogen on the amide nitrogen can potentially be substituted, for instance, via deprotonation with a strong base followed by reaction with an alkyl halide. However, this reaction can be challenging due to the reduced acidity of the N-H proton compared to other functional groups and potential side reactions.

Chemical Modifications of the Aromatic Ring System

The aromatic ring is substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and the amide substituent. These groups profoundly influence the ring's reactivity towards substitution.

Reduction of the Nitro Group to Amino Functionality

The nitro group is readily reduced to a primary amino group under various conditions. This transformation is one of the most significant modifications, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). commonorganicchemistry.comyoutube.com This method is often clean and efficient.

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comchemistrystudent.com

The product of this reaction would be Methyl 4-(5-amino-2-methoxyanilino)-4-oxobutanoate.

Electrophilic Aromatic Substitution (EAS) Pathways

The outcome of EAS reactions is governed by the directing effects of the existing substituents.

-OCH₃ group: Strongly activating and ortho-, para-directing. organicchemistrytutor.com

-NH-CO-R group (Amide): Moderately activating and ortho-, para-directing.

-NO₂ group: Strongly deactivating and meta-directing. minia.edu.eglibretexts.org

The positions on the ring are numbered starting from the carbon bearing the amide substituent as C1. Therefore, the methoxy group is at C2 and the nitro group is at C5. The combined effect of these groups directs incoming electrophiles. The powerful ortho-, para-directing influence of the methoxy and amide groups will dominate over the meta-directing effect of the nitro group. The most activated positions for an incoming electrophile (E⁺) are C4 and C6, which are ortho and para to the activating groups. Steric hindrance from the adjacent amide substituent might disfavor substitution at C6, potentially making C4 the more likely site of reaction.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NH-CO-R | C1 | Activating | Ortho, Para (to C2, C4, C6) |

| -OCH3 | C2 | Strongly Activating | Ortho, Para (to C1, C3, C5) |

| -NO2 | C5 | Strongly Deactivating | Meta (to C1, C3) |

Nucleophilic Aromatic Substitution (SNAr) on Activated Ring Positions

Nucleophilic aromatic substitution is possible because the aromatic ring is "activated" by the presence of the strong electron-withdrawing nitro group. wikipedia.orglibretexts.org For an SNAr reaction to occur, there must be a good leaving group (typically a halide) positioned ortho or para to the nitro group. wikipedia.orgnih.gov The parent compound, Methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate, does not possess a suitable leaving group on the aromatic ring. However, if a derivative were synthesized, for example, by replacing the methoxy group with a chlorine atom, that position would be susceptible to nucleophilic attack. The nitro group at C5 would activate the leaving group at C2 (para position), facilitating its displacement by nucleophiles like alkoxides, amines, or hydroxides. nih.gov

Derivatization for Enhanced Analytical Methodologies (e.g., Chromatographic Detection)

Derivatization is often employed to improve the analytical properties of a molecule for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). colostate.edusemanticscholar.org

For GC Analysis: The parent molecule's polarity and low volatility make it unsuitable for direct GC analysis. Derivatization would be necessary. The ester could be transesterified to a more volatile form, or the entire molecule could be silylated using reagents like BSTFA to convert the N-H proton into a less polar trimethylsilyl (B98337) (TMS) group, increasing volatility. youtube.com

For HPLC Analysis: The existing nitroaromatic chromophore allows for detection using a UV-Vis detector. However, to enhance sensitivity or to allow for fluorescence detection, the molecule could be derivatized. For instance, after reducing the nitro group to an amine (as described in 5.3.1), the resulting primary aromatic amine could be reacted with a fluorescent tagging agent, such as dansyl chloride or fluorescamine.

Lack of Publicly Available Research Data Precludes an In-Depth Analysis of the Coordination Chemistry of this compound

The initial objective was to construct a detailed article focusing on the reaction chemistry and derivatization studies of this compound, with a specific section dedicated to its coordination chemistry and exploration of complexation with metal centers. This would have included an examination of the ligand's binding modes, the nature of the metal-ligand interactions, and the structural and spectroscopic properties of any resulting coordination compounds.

However, the absence of empirical data in the form of published research prevents any scientifically accurate and verifiable discussion on this topic. It is a fundamental principle of scientific writing to rely on peer-reviewed and published data to ensure the credibility and reliability of the information presented. Without such foundational research, any attempt to describe the coordination chemistry of this compound would be purely speculative and would not meet the required standards of scientific accuracy.

While the broader field of coordination chemistry is rich with studies on related aniline (B41778) derivatives and other organic ligands, these findings cannot be extrapolated to this compound without direct experimental evidence. The specific electronic and steric properties of this molecule, dictated by the methoxy, nitro, and methyl ester functional groups, would uniquely influence its behavior as a ligand.

Therefore, until research on the coordination chemistry of this compound is conducted and published in accessible scientific literature, a detailed and authoritative article on this specific subject cannot be generated. The scientific community awaits future studies that may shed light on the potential of this compound to form novel metal complexes and its applications in areas such as catalysis, materials science, or medicinal chemistry.

Synthetic Applications and Advanced Chemical Transformations of the Compound As an Intermediate

Role as a Key Precursor in the Synthesis of Heterocyclic Systems

Methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate serves as a pivotal starting material for the synthesis of various heterocyclic compounds, primarily through intramolecular cyclization reactions. The presence of the nitro group and the reactive butanoate chain allows for the formation of fused ring systems, which are of significant interest in medicinal chemistry and materials science.

One of the most important applications of this intermediate is in the synthesis of benzodiazepine (B76468) derivatives . Specifically, through a process of reductive cyclization, the nitro group can be converted to an amine, which then reacts intramolecularly with the ester functionality to form a seven-membered diazepine (B8756704) ring. This transformation is a cornerstone in the synthesis of 1,4-benzodiazepine-2,5-diones, a class of compounds with a wide range of biological activities. The reaction typically proceeds by first reducing the nitro group, often using catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents like tin(II) chloride, to form the corresponding aniline (B41778) derivative. This is followed by spontaneous or acid/base-catalyzed intramolecular amidation to yield the bicyclic benzodiazepine structure.

Furthermore, the 2-nitroaniline (B44862) moiety within the structure of this compound makes it a suitable precursor for the synthesis of quinoxalinone derivatives . Quinoxalines and their oxo-derivatives are an important class of nitrogen-containing heterocycles with applications as pharmaceuticals and dyes. The synthesis can be envisioned through a reductive cyclization pathway where the nitro group is reduced to an amino group, followed by condensation with the adjacent carbonyl group of the butanoate chain. While direct cyclization to a quinoxalinone from this specific substrate is a subject of ongoing research, the strategic positioning of the functional groups makes it a promising candidate for such transformations.

The general synthetic approach for these heterocycles is outlined in the table below:

| Heterocyclic System | Key Transformation | Reagents and Conditions |

| 1,4-Benzodiazepine-2,5-diones | Reductive Cyclization | 1. Reduction of nitro group (e.g., H₂, Pd/C; SnCl₂, HCl) 2. Intramolecular amidation (spontaneous or catalyzed) |

| Quinoxalinones | Reductive Cyclization | 1. Reduction of nitro group (e.g., Fe, AcOH) 2. Intramolecular condensation |

Utility in the Construction of Polyfunctional Organic Scaffolds

Beyond the synthesis of discrete heterocyclic systems, this compound is a valuable building block for the construction of more complex, polyfunctional organic scaffolds. The presence of multiple reactive sites allows for a variety of chemical modifications, enabling the introduction of diverse functional groups and the extension of the molecular framework.

The aromatic ring, activated by the methoxy (B1213986) group and deactivated by the nitro group, can undergo further electrophilic substitution reactions, allowing for the introduction of additional substituents. The nitro group itself can be a handle for a range of transformations, not limited to reduction. For instance, it can be involved in nucleophilic aromatic substitution reactions under specific conditions.

The carboxylic ester and the amide linkage also provide opportunities for further functionalization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, such as amino acids or other amines, to create larger, peptide-like structures. The amide bond, while generally stable, can be cleaved under harsh conditions, but more importantly, the N-H proton can be deprotonated to generate a nucleophilic nitrogen atom for further alkylation or acylation reactions, leading to more complex scaffolds.

The strategic combination of these transformations allows for the generation of libraries of compounds with diverse functionalities, which is a key strategy in drug discovery and materials science. For example, the benzodiazepine core synthesized from this intermediate can be further functionalized at various positions to optimize its biological activity or physical properties.

Mechanistic Pathways of Downstream Chemical Transformations

The key downstream transformations of this compound are governed by well-established reaction mechanisms in organic chemistry.

The reductive cyclization to form 1,4-benzodiazepine-2,5-diones is a multi-step process. The first step is the reduction of the aromatic nitro group. This can proceed through a series of single-electron and proton transfer steps, often on the surface of a heterogeneous catalyst like palladium on carbon, to yield the corresponding aniline. Once the aniline is formed, the intramolecular cyclization is an amidation reaction. The lone pair of the newly formed amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester. This nucleophilic acyl substitution proceeds through a tetrahedral intermediate, which then collapses to eliminate a molecule of methanol (B129727) and form the stable seven-membered lactam ring of the benzodiazepine.

The proposed pathway for the formation of quinoxalinones also involves an initial reductive step to generate the ortho-phenylenediamine derivative. The subsequent intramolecular condensation to form the quinoxalinone ring would likely proceed through an acid-catalyzed mechanism. Protonation of the amide carbonyl would activate it towards nucleophilic attack by the adjacent aniline nitrogen. The resulting tetrahedral intermediate would then eliminate a molecule of water to form the final heterocyclic product. The regioselectivity of this cyclization would be influenced by the electronic nature of the substituents on the aromatic ring.

In the construction of polyfunctional scaffolds, the mechanisms of the employed reactions are diverse and depend on the specific transformation being carried out. For instance, further derivatization of the aromatic ring would follow the principles of electrophilic or nucleophilic aromatic substitution, with the directing effects of the existing substituents playing a crucial role. Amide coupling reactions would proceed via the activation of the carboxylic acid (if the ester is hydrolyzed first) with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by nucleophilic attack by an amine.

Green Chemistry Principles in the Synthesis and Transformations of Methyl 4 2 Methoxy 5 Nitroanilino 4 Oxobutanoate

Sustainable Solvent Selection and Minimization Strategies

The choice of solvent is a cornerstone of green chemistry, as solvents account for a significant portion of the waste generated in chemical synthesis. rsc.org Traditional amide bond formation reactions often utilize hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chlorinated solvents such as dichloromethane (B109758) (DCM). rsc.orgresearchgate.net These substances are associated with significant health and environmental concerns. researchgate.net

For the synthesis of Methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate, sustainable solvent selection involves replacing these hazardous solvents with greener alternatives. Research into amide coupling reactions has identified several viable replacements. rsc.org Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as preferred alternatives to traditional ethers and chlorinated solvents. acs.orgbohrium.com Other solvents considered more environmentally friendly include methyl tert-butyl ether (MTBE) and p-cymene. acs.orgbohrium.com

Minimization strategies are equally important. Performing reactions at higher concentrations reduces the total volume of solvent required. Furthermore, solvent-free, or "neat," reaction conditions represent an ideal approach. The acylation of anilines has been successfully demonstrated under solvent-free conditions, often facilitated by microwave irradiation or the use of solid catalysts. nih.govresearchgate.net Such an approach would drastically reduce waste and simplify product purification for the synthesis of the target compound. Water, being non-toxic, non-flammable, and readily available, is considered the ultimate green solvent, and methods for conducting amide synthesis in aqueous media are being actively developed. nih.govmdpi.com

Below is a comparative table of traditional and green solvents applicable to amide synthesis.

| Solvent | Type | Key Considerations | Source |

| Dichloromethane (DCM) | Traditional | Suspected carcinogen, high volatility, environmental persistence. | rsc.orgresearchgate.net |

| N,N-Dimethylformamide (DMF) | Traditional | Reprotoxic, high boiling point makes removal difficult. | rsc.orgresearchgate.netnih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Bio-derived, lower toxicity than THF, good performance in amide synthesis. | acs.orgbohrium.com |

| p-Cymene | Green | Bio-based, high boiling point, low water solubility. | bohrium.com |

| Water | Green | Non-toxic, non-flammable, but can be challenging due to reactant solubility. | nih.govmdpi.com |

| None (Neat) | Ideal Green | Eliminates solvent waste entirely, requires thermally stable reactants. | nih.govresearchgate.net |

Energy Efficiency in Reaction Design and Process Optimization

The second principle of green chemistry addresses the need for energy efficiency in chemical processes. humanjournals.com Synthetic methods should be designed to minimize energy requirements, recognizing their environmental and economic impacts. This often involves conducting reactions at ambient temperature and pressure whenever possible.

Microwave-assisted organic synthesis (MAOS) is a key technology for enhancing energy efficiency. Microwave heating can dramatically reduce reaction times from hours to mere minutes, leading to significant energy savings. nih.govanalis.com.my For the synthesis of this compound, the amide formation step could be accelerated using microwave irradiation, potentially under solvent-free conditions, which further improves the process's green profile. nih.govwjpr.net

Flow chemistry, or continuous-flow processing, offers another powerful approach to process optimization and energy efficiency. u-szeged.hu By using microreactors or tube reactors, flow systems provide superior heat and mass transfer compared to traditional batch reactors. researchgate.netnih.gov This enhanced control allows for reactions to be run safely at higher temperatures and pressures, intensifying the process and reducing reaction times. nih.gov For a multi-step synthesis, such as the preparation of the 2-methoxy-5-nitroaniline (B165355) precursor followed by the amidation, a continuous flow setup can streamline the entire sequence, minimizing handling and energy consumption between steps. mit.edu

The following table compares conventional heating with energy-efficient alternatives for a representative amidation reaction.

| Heating Method | Typical Reaction Time | Energy Input | Key Advantages |

| Conventional Reflux | Hours (e.g., 6-18 h) | High & Sustained | Simple setup. |

| Microwave Irradiation | Minutes (e.g., 6-17 min) | Low & Brief | Rapid heating, increased reaction rates, higher yields. analis.com.my |

| Continuous Flow | Seconds to Minutes | Optimized | Excellent heat transfer, enhanced safety, scalability. u-szeged.hunih.gov |

Atom Economy and Waste Reduction Approaches in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. rsc.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. ijirset.com

A plausible and highly atom-economical route to this compound begins with the reaction of 2-methoxy-5-nitroaniline with succinic anhydride. This step, which forms the intermediate 4-(2-methoxy-5-nitroanilino)-4-oxobutanoic acid, is an addition reaction with 100% atom economy, as all atoms from both reactants are incorporated into the product.

Route A (High Atom Economy):

2-methoxy-5-nitroaniline + Succinic Anhydride → 4-(2-methoxy-5-nitroanilino)-4-oxobutanoic acid (100% atom economy).

4-(2-methoxy-5-nitroanilino)-4-oxobutanoic acid + Methanol (B129727) → this compound + H₂O (Esterification).

Route B (Lower Atom Economy):

Succinic acid + Thionyl chloride → Succinyl chloride + SO₂ + 2HCl.

2-methoxy-5-nitroaniline + Succinyl chloride → Amide product + HCl.

Route B involves activating agents (like thionyl chloride) or coupling reagents (like carbodiimides), which are not incorporated into the final product and thus generate significant waste, leading to poor atom economy. walisongo.ac.id The direct catalytic condensation of the amine and carboxylic acid (or its anhydride) is a far superior approach. themjalab.com

The table below illustrates the atom economy for different amidation strategies.

| Reaction Type | Reactants | Byproducts | Atom Economy |

| Addition | Aniline (B41778) + Anhydride | None | 100% |

| Condensation | Carboxylic Acid + Amine | H₂O | High |

| Acyl Chloride Route | Acid Chloride + Amine | HCl | Moderate |

| Coupling Agent Route | Acid + Amine + Coupling Agent | Stoichiometric Waste | Low |

Development of Catalytic Synthetic Methodologies

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. humanjournals.com Catalysts are used in small amounts, can be recycled, and increase reaction selectivity and efficiency, thereby reducing energy consumption and waste.

For the synthesis of this compound, the crucial amide-forming step can be significantly improved using catalysis. Instead of stoichiometric activating agents, various catalytic systems have been developed for direct amidation. mdpi.com

Organocatalysis: Simple and environmentally benign catalysts like boric acid and its derivatives have proven effective in promoting direct amidation between carboxylic acids and amines at elevated temperatures. walisongo.ac.idsci-hub.se

Metal Catalysis: A wide range of metal catalysts, including those based on zirconium, titanium, gallium, and palladium, can facilitate amide bond formation under milder conditions. mdpi.comsci-hub.selookchem.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. researchgate.net

Biocatalysis: Enzymes, such as lipases, offer a highly sustainable route to amides. rsc.org These reactions are often performed in greener solvents, including water, under mild conditions (e.g., room temperature), and with high selectivity. mdpi.com Lipase-mediated amidation of anilines has been shown to be highly efficient. mdpi.com

The development of these catalytic methods avoids the poor atom economy of traditional coupling reagents and the harshness of converting carboxylic acids to acid chlorides, aligning perfectly with the goals of green and sustainable chemistry. themjalab.comresearchgate.net

Q & A

Q. What spectroscopic techniques are essential for characterizing Methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate?

To confirm the structure and purity, use 1H/13C NMR to identify the methoxy (-OCH₃), nitro (-NO₂), and ester carbonyl (C=O) groups. The aromatic protons of the 2-methoxy-5-nitroaniline moiety will show distinct splitting patterns. IR spectroscopy can verify carbonyl stretches (~1700–1750 cm⁻¹ for ester and amide C=O) and nitro group vibrations (~1500–1350 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to validate the molecular formula . For quantification, HPLC-UV with a C18 column and mobile phase (e.g., acetonitrile/water) is recommended, using calibration standards.

Q. What synthetic routes are viable for preparing this compound?

A common approach involves coupling methyl 4-oxobutanoate (CAS 13865-19-5) with 2-methoxy-5-nitroaniline via an amide bond. Use coupling agents like EDCI/HOBt in anhydrous dichloromethane or DMF under nitrogen. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify the crude product via column chromatography (silica gel, gradient elution) or recrystallization from methanol/chloroform, leveraging solubility differences (slightly soluble in chloroform/methanol) .

Q. How can researchers optimize reaction yields for this compound?

- Temperature : Maintain ≤25°C to avoid nitro group decomposition.

- Solvent : Use aprotic solvents (e.g., DMF) to stabilize intermediates.

- Mole ratio : Employ a 1.2:1 excess of methyl 4-oxobutanoate to the aniline derivative to drive the reaction to completion.

- Catalyst : Add DMAP (4-dimethylaminopyridine) to enhance amide bond formation efficiency. Validate purity via melting point analysis and HPLC (>95% purity threshold) .

Advanced Research Questions

Q. How can instability of the nitro group during synthesis be mitigated?

The nitro group is sensitive to reducing agents and high temperatures. Use inert conditions (argon/nitrogen atmosphere) and avoid strong acids/bases. For long-term storage, keep the compound at 2–8°C in amber vials to prevent photodegradation. Pre-purge solvents with nitrogen to eliminate dissolved oxygen .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected carbonyl shifts)?

- Cross-validation : Compare NMR data with computational predictions (DFT simulations for chemical shifts).

- Purity checks : Recrystallize the compound and reanalyze to exclude solvent or impurity artifacts.

- Alternative techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons near the nitro group .

Q. How can stereoelectronic effects of the methoxy and nitro substituents be studied?

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze electron-withdrawing (nitro) and electron-donating (methoxy) effects on the amide bond’s reactivity.

- Kinetic studies : Compare reaction rates of derivatives (e.g., 2-methoxy vs. 2-ethoxy analogs) in nucleophilic acyl substitution reactions.

- X-ray crystallography : Determine crystal structures to correlate substituent orientation with electronic properties .

Q. What methodologies are suitable for evaluating its biological activity?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram− bacteria).

- Derivatization : Synthesize analogs (e.g., replacing nitro with cyano groups) to explore structure-activity relationships.

- Cellular uptake : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy to track intracellular localization .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability data?

- Re-examine experimental conditions : Solubility in chloroform/methanol may vary with temperature or grade (e.g., HPLC vs. technical grade solvents).

- Reproduce protocols : Follow literature methods exactly, and document deviations (e.g., humidity during recrystallization).

- Collaborative validation : Compare results with independent labs using shared reference samples .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.